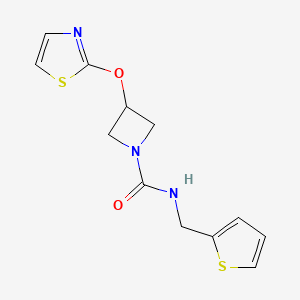
3-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C12H13N3O2S2 and its molecular weight is 295.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H11N3O2S2, with a molecular weight of 281.4 g/mol. The compound features a thiazole ring, a thiophene moiety, and an azetidine core, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃O₂S₂ |
| Molecular Weight | 281.4 g/mol |
| CAS Number | 1705066-35-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of various biological pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Structure-Activity Relationship (SAR)
Research indicates that the presence of both thiazole and thiophene rings enhances the compound's biological activity. The combination of these heterocycles is essential for achieving optimal binding affinity to target proteins. For example, studies have shown that modifications in the azetidine structure can significantly affect the compound's efficacy against specific cancer cell lines.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of various azetidine derivatives, including this compound, against different cancer cell lines. Results indicated a significant reduction in cell viability in MCF-7 breast cancer cells, suggesting potential use as an anticancer agent .
- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of thiazole-containing compounds. The findings revealed that the compound could inhibit the production of pro-inflammatory cytokines, indicating its potential role in treating inflammatory diseases .
- Antimicrobial Activity : The compound has also shown promise in antimicrobial assays, where it demonstrated inhibitory effects against various bacterial strains. This suggests that it could be developed into a novel antimicrobial agent .
Propriétés
IUPAC Name |
3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c16-11(14-6-10-2-1-4-18-10)15-7-9(8-15)17-12-13-3-5-19-12/h1-5,9H,6-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFSOAUVBGMROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














